Butan-1-amine;2-dodecylbenzenesulfonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butan-1-amine;2-dodecylbenzenesulfonic acid is a useful research compound. Its molecular formula is C22H41NO3S and its molecular weight is 399.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Butan-1-amine;2-dodecylbenzenesulfonic acid is a compound that combines an amine functional group with a long-chain sulfonic acid. This structure suggests potential applications in various biological contexts, particularly in surfactant properties and interactions with biological membranes. This article reviews the biological activity of this compound, including its antimicrobial properties, enzymatic interactions, and potential applications in bioremediation.

Chemical Structure

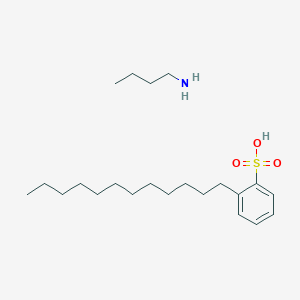

The compound consists of:

- Butan-1-amine : A straight-chain primary amine.

- 2-Dodecylbenzenesulfonic acid : A long-chain sulfonic acid that enhances hydrophobic interactions.

The combination of these two components results in a molecule that can interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that dodecylbenzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance:

- Mannich Bases : Derivatives of dodecylbenzenesulfonic acid have shown higher antimicrobial activity against various pathogens, suggesting that modifications to the sulfonate group can enhance efficacy against bacteria and fungi .

- Mechanism of Action : The antimicrobial action is thought to stem from the disruption of microbial cell membranes due to the surfactant properties of the compound, leading to increased permeability and cell lysis.

Enzymatic Interactions

The compound has been studied for its effects on enzymatic processes:

- Subtilisin Carlsberg Proteolysis : The presence of sodium dodecylbenzenesulfonate (SDBS) was found to increase the proteolysis rate by threefold when interacting with immobilized ovalbumin films. This enhancement is attributed to surfactant-induced swelling and conformational changes in the protein film, facilitating enzyme access .

Bioremediation Applications

Dodecylbenzenesulfonic acid has been explored for its potential in environmental applications:

- Adsorption Mechanisms : Studies have shown that biochars derived from agricultural waste can effectively adsorb dodecylbenzenesulfonic acid, aiding in the remediation of contaminated environments. The adsorption capacity is influenced by the surface area and pore volume of the biochar used .

| Biochar Type | Surface Area (m²/g) | Adsorption Capacity |

|---|---|---|

| C700 | 375.89 | High |

| P700 | Variable | Moderate |

Case Studies

- Microalgae Biomass Extraction : In a study involving microalgae, sodium dodecylbenzenesulfonate was utilized as an anionic surfactant to enhance lipid extraction processes. The presence of surfactants improved extraction yields significantly compared to control setups without surfactants .

- Catalytic Processes : Research on catalytic wet air oxidation processes indicated that dodecylbenzenesulfonic acid could enhance biodegradability and reaction kinetics in wastewater treatment applications .

科学研究应用

Surfactant Properties

DBSA exhibits excellent surfactant characteristics, making it suitable for various formulations in cleaning and industrial applications. It is particularly effective in:

- Emulsification : DBSA can stabilize emulsions, which are mixtures of oil and water, enhancing the stability of products like creams and lotions.

- Wetting Agents : It improves the spreading of liquids on surfaces, which is crucial in coatings and paint formulations.

Case Study: Agricultural Formulations

A study demonstrated that DBSA could be used to develop water-based pesticide formulations, enhancing their efficacy by improving solubility and stability in aqueous environments. The formulation showed significant improvements in the dispersibility of active ingredients, making it a viable alternative to traditional oil-based systems .

Environmental Applications

DBSA has been investigated for its role in environmental remediation, particularly in wastewater treatment processes.

- Adsorption Mechanisms : Research indicates that biochar derived from agricultural waste can effectively adsorb DBSA from contaminated water. This process utilizes the porous structure of biochar to capture and remove pollutants, demonstrating an eco-friendly approach to wastewater management .

Data Table: Adsorption Capacity of Biochars

| Biochar Type | Surface Area (m²/g) | Adsorption Capacity (mg/g) |

|---|---|---|

| Corn Straw C700 | 375.89 | 150 |

| Poplar Leaf P700 | 350.00 | 120 |

Industrial Cleaning Products

DBSA is widely used in the formulation of household and industrial cleaning agents due to its ability to lower surface tension and enhance cleaning efficiency.

- Household Cleaners : Its application in laundry detergents and surface cleaners has shown to improve dirt removal and stain lifting capabilities.

Case Study: Cleaning Efficacy

In a comparative study, DBSA-containing cleaners outperformed traditional formulations in removing grease and oil stains from various surfaces, highlighting its effectiveness as a primary surfactant .

Pharmaceutical Applications

The compound also finds applications in the pharmaceutical industry, particularly as an excipient in drug formulations.

- Drug Delivery Systems : DBSA has been studied for its potential to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Its surfactant properties allow for better dispersion of active pharmaceutical ingredients (APIs) in aqueous solutions.

Research Findings

A recent study explored the use of DBSA in formulating microemulsions for drug delivery, revealing promising results in terms of stability and release profiles of encapsulated drugs .

属性

IUPAC Name |

butan-1-amine;2-dodecylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBGSBIZBRZJPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-09-6 |

Source

|

| Record name | Dodecylbenzenesulphonic acid, compound with butylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。